molecular formula C17H14N2 B8805131 2-Phenyl-5,10-dihydroimidazo[1,2-b]isoquinoline CAS No. 55609-54-6

2-Phenyl-5,10-dihydroimidazo[1,2-b]isoquinoline

Cat. No.: B8805131
CAS No.: 55609-54-6
M. Wt: 246.31 g/mol
InChI Key: DDWDZCICYJSYMP-UHFFFAOYSA-N
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Description

2-Phenyl-5,10-dihydroimidazo[1,2-b]isoquinoline is a useful research compound. Its molecular formula is C17H14N2 and its molecular weight is 246.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

55609-54-6

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-phenyl-5,10-dihydroimidazo[1,2-b]isoquinoline

InChI

InChI=1S/C17H14N2/c1-2-6-13(7-3-1)16-12-19-11-15-9-5-4-8-14(15)10-17(19)18-16/h1-9,12H,10-11H2

InChI Key

DDWDZCICYJSYMP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN3C1=NC(=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-phenacylisoquinolinium bromide prepared as above (13.1 g) and ammonium acetate (28 g) in glacial acetic acid (36 ml) was heated under reflux for 2 hours. The cooled reaction mixture was poured, with stirring, into water (600 ml). The resultant solid was filtered off and washed well with water. The solid was dissolved in methanol (20 ml), and added dropwise, with stirring, to a solution of sodium hydroxide (1.6 g) in water (100 ml). A further 300 ml of water was added to the suspension, and the granulated solid filtered off, washed well with water, dried, and crystallised from methanol. Yield 2.1 g (21%) m.p. 195°-197°. (Found C 82.8; H 6.0; N 11.4, Required C 82.9; H 5.7; N 11.4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

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